molecular formula C19H15FO2 B6375243 5-(3-Benzyloxyphenyl)-3-fluorophenol, 95% CAS No. 1261952-93-5

5-(3-Benzyloxyphenyl)-3-fluorophenol, 95%

Cat. No. B6375243
CAS RN: 1261952-93-5
M. Wt: 294.3 g/mol
InChI Key: XJKKJIOZCZOSMS-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-3-fluorophenol, 95% (C15H13FO) is a chemical compound that is widely used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and polar organic solvents. It has a molecular weight of 218.25 g/mol and a melting point of 116-118 °C. This compound has been studied for its potential use in synthesis and medicinal applications.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-3-fluorophenol, 95% has been studied for its potential use in a variety of scientific research applications. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of various heterocyclic compounds and polymers. In addition, it is used as a catalyst in the synthesis of polymers and polysaccharides. Furthermore, it has been studied for its potential use in the treatment of various diseases, including cancer.

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of drugs and other compounds, and its inhibition by 5-(3-Benzyloxyphenyl)-3-fluorophenol, 95% can lead to an increase in the bioavailability of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-3-fluorophenol, 95% are not fully understood. However, it has been studied for its potential use in the treatment of various diseases, including cancer. In addition, it has been studied for its potential use as an inhibitor of cytochrome P450, which is involved in the metabolism of drugs and other compounds. Furthermore, it has been studied for its potential use in the synthesis of various pharmaceuticals and agrochemicals.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Benzyloxyphenyl)-3-fluorophenol, 95% in laboratory experiments is its availability and low cost. In addition, it is relatively easy to synthesize and has a relatively low toxicity. However, it can be difficult to handle and store due to its hygroscopic nature. Furthermore, it is not very soluble in polar solvents, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for the use of 5-(3-Benzyloxyphenyl)-3-fluorophenol, 95%. One potential future direction is the use of this compound in the synthesis of novel pharmaceuticals and agrochemicals. In addition, it could be used in the development of novel catalysts for the synthesis of polymers and polysaccharides. Furthermore, it could be studied for its potential use in the treatment of various diseases, such as cancer. Finally, it could be studied for its potential use as an inhibitor of cytochrome P450, which could lead to an increase in the bioavailability of drugs and other compounds.

Synthesis Methods

The synthesis of 5-(3-Benzyloxyphenyl)-3-fluorophenol, 95% can be achieved through a variety of methods. One method involves the use of an acid-catalyzed condensation reaction between 3-fluoro-4-hydroxybenzaldehyde and benzyl alcohol. This reaction is typically conducted in the presence of an acid catalyst, such as sulfuric acid, and is followed by a hydrolysis step. Alternatively, an aldol condensation reaction between 3-fluoro-4-hydroxybenzaldehyde and benzyl bromide can be used to generate the desired compound. This reaction is typically conducted in the presence of a base catalyst, such as sodium hydroxide, and is followed by a hydrolysis step.

properties

IUPAC Name

3-fluoro-5-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-17-9-16(10-18(21)12-17)15-7-4-8-19(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKKJIOZCZOSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684577
Record name 3'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-93-5
Record name 3'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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